prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate
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Overview
Description
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound known for its unique structure and properties. It is an ester derivative of 2,6-dichloropyridine and is used in various scientific and industrial applications. The compound’s structure consists of a prop-2-enyl group attached to a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves the esterification of 2-(2,6-dichloropyridin-3-yl)oxypropanoic acid with prop-2-enyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
Scientific Research Applications
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The dichloropyridinyl moiety can also participate in binding interactions, influencing the compound’s overall activity and efficacy .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl 2-(2,5-dichloropyridin-3-yl)oxypropanoate
- Prop-2-enyl 2-(2,4-dichloropyridin-3-yl)oxypropanoate
- Prop-2-enyl 2-(2,3-dichloropyridin-3-yl)oxypropanoate
Uniqueness
Prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This distinct structure allows for tailored applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62804-80-2 |
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Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
prop-2-enyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C11H11Cl2NO3/c1-3-6-16-11(15)7(2)17-8-4-5-9(12)14-10(8)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
LSZWNQPECWMMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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